(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde (R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 252051-12-0
VCID: VC15965991
InChI: InChI=1S/C13H15NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,9-11H,7-8H2,1H3/t10-,11-/m1/s1
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde

CAS No.: 252051-12-0

Cat. No.: VC15965991

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde - 252051-12-0

Specification

CAS No. 252051-12-0
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbaldehyde
Standard InChI InChI=1S/C13H15NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,9-11H,7-8H2,1H3/t10-,11-/m1/s1
Standard InChI Key PDZTVJWNDHOJNS-GHMZBOCLSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C=O
Canonical SMILES CC(C1=CC=CC=C1)N2CC(CC2=O)C=O

Introduction

(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde is a chiral organic compound featuring a pyrrolidine ring structure. It contains a ketone and an aldehyde functional group, making it a significant molecule in synthetic organic chemistry. The compound's molecular formula is C14H17NO2, with a molecular weight of approximately 231.29 g/mol. The presence of stereogenic centers at both the pyrrolidine ring and the phenylethyl group contributes to its importance in chirality studies and potential biological activities.

Synthesis Methods

The synthesis of (R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde can be achieved through various methods that emphasize the importance of chirality in producing biologically active compounds. These methods typically involve asymmetric synthesis techniques to ensure the correct stereochemistry is maintained throughout the reaction sequence.

Potential Biological Activities

(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde has been studied for its potential biological activities, particularly in relation to its interaction with biological systems. While specific data on its biological activity is limited, compounds with similar structures have shown promise in medicinal chemistry, often due to their unique arrangement of functional groups and stereocenters.

Comparison with Similar Compounds

Several compounds share structural similarities with (R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde, highlighting variations in functional groups and stereochemistry that may influence their chemical reactivity and biological activity.

Compound NameMolecular FormulaUnique Features
(S)-Methyl 5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylateC14H17NO3Opposite stereochemistry at the phenylethyl group
Methyl 5-(hydroxymethyl)-1-pyrrolidinecarboxylateC14H19NO3Hydroxymethyl group instead of ketone
Methyl (R)-5-amino-1-(1-naphthyl)pyrrolidine-3-carboxylateC15H17N2O2Amino group replacing the ketone

Research Findings and Applications

Research on pyrrolidine derivatives, including those with similar structures to (R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde, has shown promising results in various fields. For instance, some pyrrolidine derivatives have demonstrated significant antioxidant and antimicrobial activities, making them potential candidates for drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator